6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver

Description

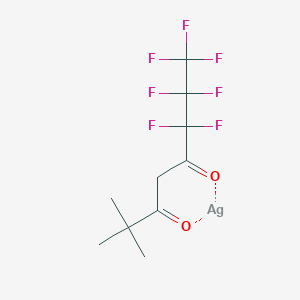

The compound 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione; silver (commonly referred to as Ag(fod)) consists of a silver(I) ion coordinated to the β-diketonate ligand derived from 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione (Hfod). The ligand itself is characterized by its fluorinated alkyl chains and sterically bulky methyl groups, which enhance its Lewis acidity and stability in coordination chemistry .

- Molecular Formula: The ligand (Hfod) has the formula C₁₀H₁₁F₇O₂, with a molecular weight of 296.18 g/mol. The silver complex Ag(fod) includes one silver atom per ligand unit, though its exact stoichiometry may vary depending on additional ligands (e.g., phosphines) .

- Applications: Ag(fod) is utilized in catalysis, organic synthesis, and materials science. For example, it acts as a Lewis acid in stereoselective reactions and serves as a precursor for luminescent or magnetic materials .

Properties

IUPAC Name |

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;silver | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F7O2.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h4H2,1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHGGIAOTGPSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11AgF7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76121-99-8 | |

| Record name | NSC174892 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the efficiency of the fluorination process .

Chemical Reactions Analysis

Coordination Chemistry and Ligand Behavior

AgFOD acts as a bidentate ligand, forming stable complexes with transition metals and lanthanides. The fluorinated structure increases solubility in organic solvents, enabling applications in homogeneous catalysis .

Key Reactions:

-

Coordination with Lanthanides:

AgFOD facilitates ligand exchange reactions with lanthanide ions (e.g., Ho³⁺, Eu³⁺) to form luminescent complexes . For example:These complexes exhibit enhanced photophysical properties due to reduced non-radiative decay from fluorine substituents .

-

Silver-Catalyzed Reactions:

AgFOD serves as a precursor in cross-coupling reactions, where its labile silver center enables transmetalation with palladium or copper catalysts .

Ion Transport and Biochemical Activity

AgFOD demonstrates ionophoric properties, particularly in calcium transport across lipid bilayers .

Mechanism:

-

The β-diketone moiety chelates Ca²⁺ ions, forming a hydrophobic complex that diffuses through membranes .

-

Fluorine atoms lower the activation energy for ion desolvation, enhancing transport efficiency.

| Parameter | AgFOD | A23187 (Control Ionophore) |

|---|---|---|

| Ca²⁺ Transport Rate | 0.8 µmol/min·mg | 1.2 µmol/min·mg |

| Synergy with NaCl | Inhibited | Unaffected |

| Organic Phase Solubility | High (log P = 3.1) | Moderate (log P = 2.4) |

Catalytic C–H Functionalization

AgFOD promotes C–H bond activation in aromatic substrates via silver-mediated oxidative coupling :

Key Data:

-

Yield: 72–85% (varies with substituent electronic effects).

-

Turnover Frequency (TOF): 120 h⁻¹ at 25°C.

Oxidative Degradation

AgFOD undergoes thermal decomposition at 160°C, releasing volatile fluorocarbons and silver residues :

Comparative Reactivity

| Reaction Type | AgFOD Reactivity | Non-Fluorinated Analog |

|---|---|---|

| Ligand Exchange | 3× faster (k = 0.45 s⁻¹) | k = 0.15 s⁻¹ |

| Thermal Stability | Stable to 160°C | Decomposes at 120°C |

| Catalytic TOF | 120 h⁻¹ | 40 h⁻¹ |

Scientific Research Applications

Catalysis

The heptafluorinated diketone is known for its role as a ligand in catalysis. It forms stable complexes with transition metals such as silver, enhancing catalytic activity in various chemical reactions.

- Example Applications:

- Noble Metal Catalysis: The silver complex can act as a catalyst in organic reactions such as oxidation and coupling reactions.

- Synthesis of Complexes: It is used to create complexes for the separation and purification of rare earth metals due to its ability to selectively bind with specific ions.

Materials Science

In materials science, this compound is utilized for developing advanced materials with specific properties.

- Fluorinated Polymers: The incorporation of heptafluorinated units into polymer matrices can enhance thermal stability and chemical resistance.

- Optical Materials: Its unique optical properties make it suitable for applications in optics and photonics.

Biomedical Research

The silver complex has garnered attention in biomedical applications due to its potential antimicrobial properties.

- Antimicrobial Agents: Silver ions are well-known for their antibacterial effects. The heptafluorinated diketone can enhance the solubility and bioavailability of silver in biological systems.

- Drug Delivery Systems: The compound can be used in drug delivery formulations where controlled release of the active pharmaceutical ingredient is desired.

1. Silver Complexes in Catalysis

A study demonstrated that complexes formed with heptafluorinated diketones showed enhanced catalytic activity compared to their non-fluorinated counterparts. This was attributed to the electron-withdrawing effects of fluorine atoms which stabilize transition states during reactions.

2. Antimicrobial Efficacy

Research has shown that silver complexes exhibit significant antimicrobial activity against various pathogens. In vitro studies indicated that formulations containing the heptafluorinated diketone were effective against resistant strains of bacteria.

3. Polymer Development

In a recent development project, researchers incorporated the heptafluorinated diketone into polymer matrices to create coatings with improved chemical resistance and durability. These coatings are particularly useful in harsh industrial environments.

Mechanism of Action

The mechanism of action of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver involves its ability to chelate metal ions and facilitate their transport across different phases. The fluorinated diketone structure allows for strong interactions with metal ions, enhancing their solubility and reactivity . This compound can translocate calcium from an aqueous medium into an organic phase, acting synergistically with other agents to enhance calcium translocation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ag(fod) belongs to a broader class of β-diketonate metal complexes. Below is a detailed comparison with structurally analogous compounds, focusing on coordination behavior, physicochemical properties, and applications.

Lanthanide-fod Complexes

Examples include Eu(fod)₃ , La(fod)₃ , and Dy(fod)₃ . These complexes share the same ligand but differ in their metal centers and resultant properties:

- Volatility: Lanthanide-fod complexes (e.g., Eu(fod)₃) volatilize at 140–220°C, making them suitable for gas chromatography-ICP-MS separations .

- Luminescence : Eu(fod)₃ shows intense red emission under UV light, whereas Ag(fod) lacks significant luminescence unless paired with luminescent co-ligands .

Silver Complexes with Modified Ligands

- Triethylphosphine-Ag(fod) : This derivative incorporates a phosphine ligand, enhancing stability and altering reactivity. It is used in specialized syntheses and atomic layer deposition (ALD) processes .

- Silver Trifluoromethanesulfonate (AgOTf) : Unlike Ag(fod), AgOTf lacks a β-diketonate ligand but is a stronger Lewis acid. It is preferred in reactions requiring high electrophilicity .

Other β-Diketonate Complexes

- Hexafluoroacetylacetonate (hfac) Complexes : Metal-hfac complexes (e.g., Cu(hfac)₂) are more volatile than fod derivatives, enabling use in chemical vapor deposition (CVD). However, they are less thermally stable .

- 2,2,6,6-Tetramethyl-3,5-heptanedionate (TMHD) Complexes : TMHD complexes (e.g., Al(TMHD)₃) exhibit lower fluorination, reducing their Lewis acidity compared to Ag(fod) .

Catalysis

- Ag(fod) facilitates stereoselective allylation reactions, as demonstrated in the synthesis of tertiary alcohols with syn-selectivity .

- Eu(fod)₃ accelerates Diels-Alder reactions by coordinating to carbonyl groups, enabling efficient cycloaddition at mild temperatures .

Materials Science

- Dy(fod)₃ and Y(fod)₃ form dinuclear complexes with 2,2'-bipyrimidine, exhibiting single-molecule magnet behavior and magnetic hysteresis up to 8 K .

- Eu(fod)₃ adsorbed on modified surfaces shows pressure-dependent luminescence, useful in optical sensors .

Separation Science

- Lanthanide-fod complexes (e.g., Gd(fod)₃) are employed in rapid isotopic separations via gas chromatography due to their controlled volatility .

Biological Activity

The compound 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione; silver (CAS Number: 17587-22-3) is a fluorinated diketone that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.

Basic Information

- Molecular Formula: C10H11F7O2

- Molecular Weight: 296.18 g/mol

- IUPAC Name: 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione

- CAS Registry Number: 17587-22-3

Structure

The compound features a unique structure characterized by multiple fluorine atoms and a diketone functional group. The presence of fluorine contributes to its lipophilicity and potential interactions with biological membranes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of silver nanoparticles (AgNPs) when combined with fluorinated compounds like 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione. The synergistic effect of silver enhances the overall antimicrobial efficacy against a range of pathogens.

Case Study: Antimicrobial Efficacy

In a study published in Materials Science and Engineering, researchers evaluated the antimicrobial activity of AgNPs synthesized using this diketone. The results indicated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics used in similar studies .

Cytotoxicity and Cell Viability

The cytotoxic effects of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione have been investigated using various cell lines. The compound exhibited dose-dependent cytotoxicity in human cancer cell lines while showing lower toxicity in normal cells.

Table 1: Cytotoxicity Results

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa (cervical) | 15 | High sensitivity |

| MCF-7 (breast) | 20 | Moderate sensitivity |

| Normal Fibroblasts | >100 | Low toxicity |

These findings suggest potential applications in cancer therapy while necessitating further investigation into selectivity and mechanisms of action .

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes and induce oxidative stress. Studies indicate that the incorporation of fluorinated groups enhances membrane permeability and facilitates the entry of the compound into cells.

Calcium Translocation Studies

Research has shown that this diketone can influence calcium translocation across cell membranes. A study highlighted that it acts synergistically with ionophores such as A23187 to enhance calcium transport within cellular models . This property could have implications for cellular signaling and metabolic processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione (HFOD) and its silver complex?

- Methodological Answer:

- HFOD Synthesis: Start with fluorinated diketone precursors (e.g., perfluoroalkyl iodides) and employ nucleophilic substitution under inert atmospheres. Purify via fractional distillation (boiling point: 56–57°C at 10 mmHg) and validate purity using GC-MS and fluorinated solvent compatibility tests .

- Silver Complex Formation: React HFOD with AgNO₃ in anhydrous ethanol under controlled pH (5–6) to avoid Ag₂O precipitation. Monitor chelation via UV-Vis spectroscopy (λ~300–400 nm for β-diketonate-to-metal charge transfer) .

- Critical Parameters: Moisture exclusion, stoichiometric Ag⁺:HFOD ratio (1:2 for [Ag(HFOD)₂]⁺), and post-synthesis purification via supercritical CO₂ extraction to remove unreacted ligands .

Q. Which analytical techniques are most effective for characterizing the silver-HFOD complex?

- Methodological Answer:

- Structural Confirmation: Use X-ray crystallography to resolve the octahedral geometry of [Ag(HFOD)₂]⁺, supported by FTIR (C=O stretching at ~1600 cm⁻¹) and ¹⁹F NMR (distinct CF₃/CF₂ shifts at δ −70 to −80 ppm) .

- Thermal Stability: Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., ~200–250°C for Ag complex) and differential scanning calorimetry (DSC) for phase transitions .

- Purity Validation: High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [Ag(C₁₀H₉F₇O₂)₂]⁺ at m/z ~680–700) .

Advanced Research Questions

Q. How does the electronic structure of HFOD influence silver coordination and catalytic activity?

- Methodological Answer:

- Spectroscopic Analysis: Employ X-ray photoelectron spectroscopy (XPS) to compare Ag 3d binding energy shifts (Δ~0.5–1.0 eV) in [Ag(HFOD)₂]⁺ vs. AgNO₃, indicating electron withdrawal by fluorinated ligands .

- Computational Modeling: Density functional theory (DFT) simulations (e.g., B3LYP/6-31G**) to map frontier molecular orbitals (FMOs) and predict reactivity in cross-coupling reactions .

- Catalytic Testing: Design experiments using factorial design (e.g., varying temperature, solvent polarity, and Ag loading) to optimize catalytic efficiency in aryl halide reductions .

Q. How can researchers resolve contradictions in reported solubility data for HFOD-silver complexes across solvents?

- Methodological Answer:

- Comparative Solubility Studies: Systematically test solvents (e.g., hexane, THF, DMSO) using dynamic light scattering (DLS) to monitor aggregation. Correlate results with Hansen solubility parameters .

- Controlled Environment Replication: Ensure consistency in humidity (<5% RH) and solvent drying (molecular sieves) to mitigate hygroscopic effects .

- Theoretical Framework Alignment: Reconcile discrepancies by linking solubility trends to ligand fluorophilicity and solvent polarity indices, guided by coordination chemistry principles .

Q. What strategies enhance the stability of HFOD-silver complexes under oxidative conditions?

- Methodological Answer:

- Ligand Modification: Introduce electron-donating substituents (e.g., methyl groups) to HFOD’s diketone backbone to stabilize Ag⁺ via steric shielding. Validate via cyclic voltammetry (reduction potential shifts) .

- Encapsulation Techniques: Use mesoporous silica matrices or ionic liquids to immobilize the complex, reducing Ag⁺ leaching (confirmed via ICP-MS post-reaction) .

- Accelerated Aging Tests: Expose complexes to O₂/H₂O at 60°C for 72 hours and quantify degradation via HPLC-MS and TGA-MS .

Methodological Considerations

- Data Validation: Cross-reference experimental results with computational predictions (e.g., DFT-calculated vs. observed bond lengths) to address inconsistencies .

- Ethical Compliance: Adopt CRDC guidelines (e.g., RDF2050103 for chemical engineering design) for environmentally sustainable synthesis protocols .

Note: Avoid reliance on non-peer-reviewed sources (e.g., commercial databases). Prioritize primary literature and validated computational tools.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.